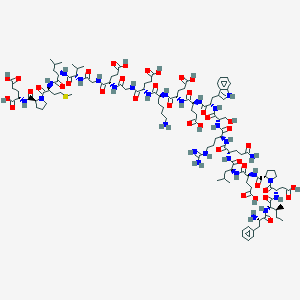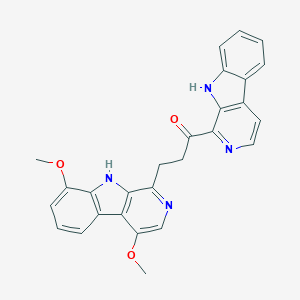
ピクラシジンA
概要
説明
Picrasidine A is a naturally occurring β-carboline alkaloid isolated from the plant Picrasma quassioides. This compound is part of a larger family of alkaloids known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Picrasidine A has garnered significant interest due to its potential therapeutic applications and unique chemical structure.
科学的研究の応用
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.
Biology: Picrasidine A exhibits significant antimicrobial activity, making it a candidate for the development of new antibiotics.
Medicine: Its anticancer properties have been demonstrated in various studies, showing potential as a chemotherapeutic agent.
Industry: The compound’s unique structure and biological activities make it a valuable target for the development of new drugs and therapeutic agents.
作用機序
Target of Action
Picrasidine A, like other picrasidines, primarily targets cancer cells, particularly Head and Neck Squamous Cell Carcinoma (HNSCC) cells . It interacts with several molecular targets within these cells, including E-cadherin, ZO-1, beta-catenin, Snail, and the serine protease KLK-10 . These targets play crucial roles in cell motility, migration, and invasion, which are key processes in cancer metastasis .
Mode of Action
Picrasidine A interacts with its targets to inhibit the Epithelial-Mesenchymal Transition (EMT) process, a critical step in cancer metastasis . Specifically, it upregulates E-cadherin and ZO-1 and downregulates beta-catenin and Snail . Moreover, Picrasidine A reduces the expression of the serine protease KLK-10 . At the signaling level, the compound reduces the phosphorylation of ERK , a key protein in the MAPK signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by Picrasidine A is the MAPK signaling pathway . By reducing the phosphorylation of ERK, Picrasidine A disrupts this pathway, thereby inhibiting HNSCC metastasis . The compound also affects the EMT process, a critical pathway in cancer metastasis .
Result of Action
The primary result of Picrasidine A’s action is the significant inhibition of HNSCC cell motility, migration, and invasion . This is achieved through its interaction with various molecular targets and its disruption of key biochemical pathways . Ultimately, these actions collectively facilitate the inhibition of HNSCC metastasis .
生化学分析
Biochemical Properties
Related compounds such as Picrasidine J and Picrasidine S have shown significant interactions with various biomolecules . For instance, Picrasidine J has been found to interact with enzymes and proteins involved in cell motility, migration, and invasion .
Cellular Effects
Studies on related compounds like Picrasidine S have shown that it can induce cellular immune responses, enhancing both humoral and cellular immune responses .
Molecular Mechanism
Picrasidine S has been found to induce the activation of the cGAS-IFN-I pathway, leading to an enhanced T cell response .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Picrasidine A involves several steps, starting from commercially available precursors. One common synthetic route includes the formation of the β-carboline core through a Pictet-Spengler reaction, followed by various functional group modifications to achieve the final structure. The reaction conditions typically involve acidic or basic catalysts, depending on the specific steps involved.
Industrial Production Methods: Industrial production of Picrasidine A is less common due to its complex structure and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound in larger quantities through optimized synthetic routes. These methods often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: Picrasidine A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s biological activity.
Reduction: Reduction reactions can modify the β-carboline core, potentially enhancing its therapeutic properties.
Substitution: Substitution reactions, particularly at the nitrogen atom of the β-carboline ring, can lead to the formation of derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles, including amines and halides, are used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Picrasidine A, each with potentially unique biological activities. These derivatives are often studied for their enhanced or altered therapeutic properties.
類似化合物との比較
- Picrasidine J
- Picrasidine S
- Picrasidine R
- Dehydrocrenatine
- Kumudine D
特性
IUPAC Name |
3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3/c1-33-21-9-5-7-17-23-22(34-2)14-29-19(26(23)31-24(17)21)10-11-20(32)27-25-16(12-13-28-27)15-6-3-4-8-18(15)30-25/h3-9,12-14,30-31H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRXRROCBIUJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(=O)C4=NC=CC5=C4NC6=CC=CC=C56)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the structure of Picrasidine A compared to other bis-β-carboline alkaloids?
A1: Picrasidine A is the first reported bis-β-carboline alkaloid possessing a novel cyclobutane moiety. []
Q2: What is the source of Picrasidine A?
A2: Picrasidine A, along with other quassidines and picrasidine C, has been isolated from the stems of Picrasma quassioides. []
Q3: Has Picrasidine A shown any promising biological activity?
A3: While Picrasidine A was evaluated for anti-inflammatory activity, it only exhibited weak effects. []
Q4: Were other quassidines isolated alongside Picrasidine A? If so, what are their structural differences?
A4: Yes, Quassidines B, C, and D were also isolated from Picrasma quassioides alongside Picrasidine A. These compounds differ in the substituents and linkages present on their core bis-β-carboline structures. []
Q5: What is the proposed biosynthetic pathway for Picrasidine A and other related alkaloids?
A5: A potential biosynthetic pathway for Picrasidine A and other related alkaloids has been proposed, suggesting they originate from simpler β-carboline precursors. []
Q6: How was the structure of Picrasidine A confirmed?
A6: The structure of Picrasidine A was determined using a combination of 1D and 2D NMR spectroscopy and X-ray diffraction data. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


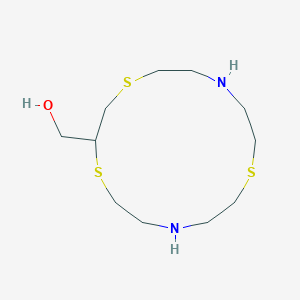
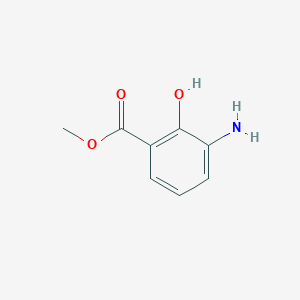


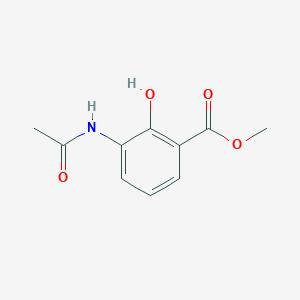
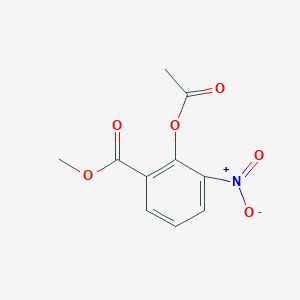
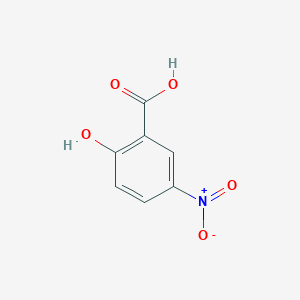
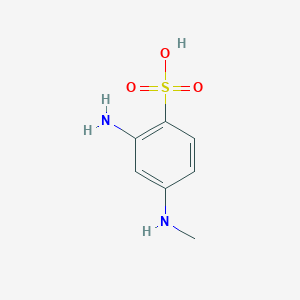

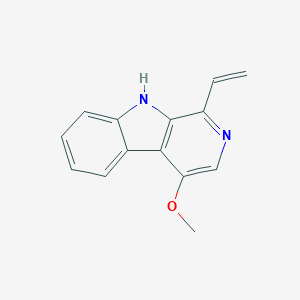

![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)
